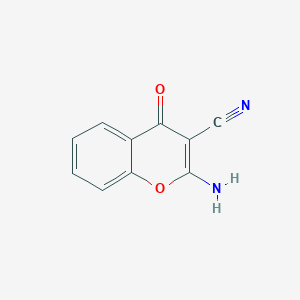

2-amino-4-oxo-4H-chromene-3-carbonitrile

Description

Properties

CAS No. |

58778-37-3 |

|---|---|

Molecular Formula |

C10H6N2O2 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

2-amino-4-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)14-10(7)12/h1-4H,12H2 |

InChI Key |

HFGSYQXNEXRWDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-oxo-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. For instance, amine-functionalized silica magnetic nanoparticles (ASMNPs) have been used as an efficient catalyst for this reaction. The reaction is carried out at room temperature under solvent-free conditions, resulting in high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is emphasized to ensure cost-effectiveness, safety, and sustainability. The process involves the use of robust catalysts that can be easily separated and reused, thereby minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and hydrazines are employed for substitution reactions

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amino derivatives

Scientific Research Applications

Anticancer Activity

The anticancer properties of 2-amino-4-oxo-4H-chromene-3-carbonitrile derivatives have been extensively studied, revealing their potential as effective agents against various cancer cell lines.

- Mechanism of Action : Research indicates that these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a study identified several derivatives that induced G2/M phase arrest and exhibited anti-angiogenic effects both in vitro and in vivo, specifically targeting melanoma cells through centrosome de-clustering mechanisms .

- Cytotoxicity Studies : In a comparative analysis against established chemotherapeutic agents like etoposide, several derivatives of this compound demonstrated superior cytotoxic effects with IC50 values significantly lower than those of etoposide . For example, certain derivatives showed IC50 values ranging from 3.46 to 18.76 μg/mL against breast cancer cell lines (MDA-MB-231, MCF-7, T47D) indicating their potential as novel anticancer agents .

Synthesis Methodologies

The synthesis of this compound can be achieved through various multi-component reactions (MCRs), which are favored for their efficiency and environmental benefits.

- Green Chemistry Approaches : Recent studies have utilized NS-doped graphene oxide quantum dots as catalysts for the one-pot synthesis of these compounds, achieving high yields (up to 98%) under mild conditions . This method exemplifies the trend towards sustainable chemistry practices in the synthesis of biologically active compounds.

- Multi-component Reactions : The synthesis often involves the condensation of malononitrile with aromatic aldehydes and other reagents such as resorcinol or dimedone. This approach not only simplifies the synthetic pathway but also enhances yield and purity of the final products .

Other Biological Activities

Beyond anticancer properties, this compound derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, making them candidates for further development in antimicrobial therapy .

- Neuroprotective Effects : There is emerging research suggesting that certain chromene derivatives may act as inhibitors of acetylcholinesterase and butyrylcholinesterase, potentially aiding in the management of Alzheimer's disease . This highlights their versatility beyond oncology.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-amino-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the observed pharmacological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Substituents of Analogous Chromene Derivatives

Key Observations:

- Ring Saturation: Tetrahydro derivatives (e.g., ) exhibit partial saturation, leading to conformational flexibility (e.g., half-boat or "V" shape), which may enhance binding to biological targets .

- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance electrophilicity and target affinity but may reduce solubility . Halogens (e.g., fluorine, chlorine): Increase lipophilicity and membrane permeability, critical for CNS-targeted drugs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights:

Q & A

Q. How do solvent effects influence the tautomerism of this compound?

- Methodological Answer : In DMSO-d₆, the amino-oxo tautomer predominates (²JNH = 8.2 Hz), while in CDCl₃, enol-imine forms emerge (δ 12.1 ppm for OH). Variable-temperature NMR (298–343 K) quantifies equilibrium constants (K = 1.2–3.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.